2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride
CAS No.: 20224-19-5
Cat. No.: VC18400448
Molecular Formula: C14H22Cl2N2O2
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20224-19-5 |
|---|---|
| Molecular Formula | C14H22Cl2N2O2 |
| Molecular Weight | 321.2 g/mol |
| IUPAC Name | 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride |
| Standard InChI | InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)8-9-19-14(18)16-13-10-12(15)7-6-11(13)3;/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18);1H |
| Standard InChI Key | JFELONWYHXNVKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](CC)CCOC(=O)NC1=C(C=CC(=C1)Cl)C.[Cl-] |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium chloride reflects its composition:
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A 5-chloro-2-methylphenyl group attached via a carbamate (-OCONH-) linkage.
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An ethyl-diethylazanium cation (quaternary ammonium group) with a chloride counterion.
The structure combines aromatic hydrophobicity with ionic solubility, enabling dual functionality in synthetic reactions. Figure 1 illustrates the molecular architecture, highlighting the chloro and methyl substituents on the phenyl ring and the charged ammonium center .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 20224-19-5 | |
| Molecular Formula | ||
| Molecular Weight | 333.24 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥97% |
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, the compound is likely synthesized via a two-step process:
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Carbamate Formation: Reaction of 5-chloro-2-methylaniline with ethyl chloroformate to yield the intermediate carbamate .
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Quaternary Ammoniation: Alkylation of diethylamine with the carbamate intermediate, followed by chloride ion exchange to form the final salt .
Industrial Production
Suppliers indicate batch production with purification via recrystallization, achieving ≥97% purity. Scaling considerations emphasize controlled reaction conditions to avoid byproducts such as unreacted aniline or over-alkylated species .
Applications in Industry and Research
Role as a Chemical Intermediate
The compound serves as a primary or secondary intermediate in:
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Dye Manufacturing: Its aromatic backbone facilitates conjugation with chromophores.
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Pharmaceutical Synthesis: Quaternary ammonium groups enhance bioavailability in drug candidates .
Emerging Uses
Preliminary studies suggest potential in ion-selective membranes due to its ionic nature, though further validation is required .
Physical and Chemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (e.g., water, ethanol) but insoluble in nonpolar media.
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Stability: Stable under ambient storage (room temperature, sealed containers) but hydrolyzes under strongly acidic or basic conditions .
Spectroscopic Data
While experimental spectra are unavailable, computational models predict:
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